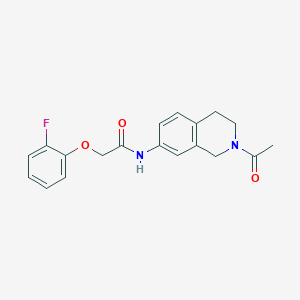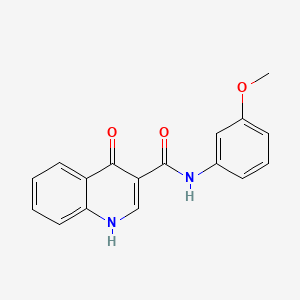
4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide” is a derivative of 4-hydroxy-2-quinolones . The 4-hydroxy-2-quinolones are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development . They have been the subject of many publications dealing with their synthetic analogs and the synthesis of their heteroannelated derivatives .
Synthesis Analysis
The synthesis of 4-hydroxy-2-quinolones involves various synthetic approaches . For instance, the reaction of 4-hydroxy-2 (1 H )-quinolinone, aromatic aldehydes, and malononitrile in an ionic liquid such as BMIm affords pyrano [2,3- b ]quinoline-3-carbonitrile derivatives .
Molecular Structure Analysis
The molecular structure of 4-hydroxy-2-quinolones displays different tautomeric forms between the carbonyl groups, CH 2 -3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .
Chemical Reactions Analysis
4-hydroxy-2-quinolones are involved in various chemical reactions. For instance, the reaction of 4-hydroxy-2 (1 H )-quinolinone, aromatic aldehydes, and malononitrile in an ionic liquid such as BMIm affords pyrano [2,3- b ]quinoline-3-carbonitrile derivatives .
Wissenschaftliche Forschungsanwendungen
Crystallographic Analysis and Diuretic Properties
One study examined the crystallographic structure of a closely related compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide. This compound has strong diuretic properties and could serve as a new remedy for hypertension. The study discovered two polymorphic modifications, providing insights into the crystal packing and molecular interactions of this class of compounds (Shishkina et al., 2018).
Cancer Research and Kinase Inhibition
Several studies have explored the applications of quinoline-3-carboxamide derivatives in cancer research. Tasquinimod, a second-generation oral quinoline-3-carboxamide analogue, showed promising results in phase III clinical trials for metastatic prostate cancer (Akinboye et al., 2014). Additionally, novel 4-(2-fluorophenoxy)quinoline derivatives with a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety showed significant antiproliferative activity against various cancer cell lines, indicating their potential as multi-targeted receptor tyrosine kinase inhibitors (Li et al., 2013).
Radioligand Research
N-[11C]methylated quinoline-2-carboxamide derivatives have been studied as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors in vivo with positron emission tomography (PET). This research provides insights into the use of quinoline-3-carboxamide derivatives in molecular imaging and diagnostic procedures (Matarrese et al., 2001).
Corrosion Inhibition
A computational study on novel quinoline derivatives, including various 1,4-dihydroquinoline-3-carbonitrile derivatives, revealed their potential as corrosion inhibitors for iron. These studies suggest that certain quinoline derivatives could be used in industrial applications to prevent material degradation (Erdoğan et al., 2017).
Antimicrobial Activity
Quinoline-2-carboxanilides have shown antimicrobial activity against Desulfovibrio piger Vib-7, a bacterium often associated with gastrointestinal diseases. Certain derivatives, such as 8-hydroxy-N-(3-methoxyphenyl)quinoline-2-carboxamide, demonstrated significant cytotoxic activity, indicating their potential as antimicrobial agents (Kushkevych et al., 2018).
Zukünftige Richtungen
The future directions for “4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide” could involve further exploration of its therapeutic potential, given the known biological activities of 4-hydroxy-2-quinolones . Additionally, new synthetic approaches could be developed to improve the efficiency and yield of its synthesis .
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-12-6-4-5-11(9-12)19-17(21)14-10-18-15-8-3-2-7-13(15)16(14)20/h2-10H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCBMSLUMSGCRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2601912.png)
![2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine 2,2,2-trifluoroacetate](/img/structure/B2601913.png)
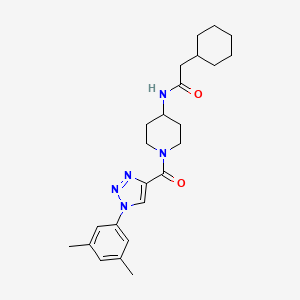
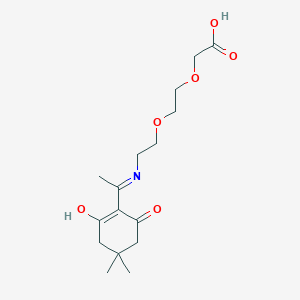
![Methyl (E)-4-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylamino]-4-oxobut-2-enoate](/img/structure/B2601919.png)
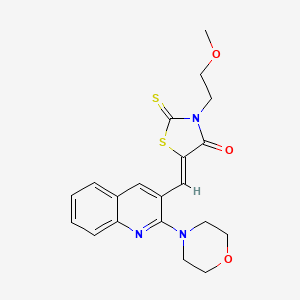
![Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate](/img/structure/B2601922.png)
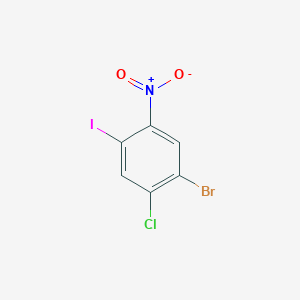
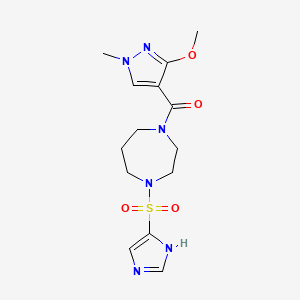
![8-(2,3-dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2601926.png)

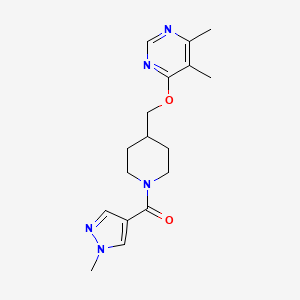
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylonitrile](/img/structure/B2601930.png)
